molecular formula C17H11NO B15066746 Dibenzo[f,h]quinolin-7-ol CAS No. 5328-26-7

Dibenzo[f,h]quinolin-7-ol

Katalognummer: B15066746
CAS-Nummer: 5328-26-7
Molekulargewicht: 245.27 g/mol
InChI-Schlüssel: VYEUJEAFNLIZNN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Dibenzo[f,h]quinolin-7-ol is a heterocyclic aromatic compound characterized by a fused ring structure that includes a quinoline moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Dibenzo[f,h]quinolin-7-ol can be achieved through several methods. One common approach involves the cyclization of 1-alkynyl-9,10-anthraquinones with N-nucleophiles. This method allows for a wide variation of substituents, making it possible to prepare a systematic series of compounds . Another approach involves the use of molten urea as both a solvent and reagent for the addition/cyclization/fragmentation cascades leading to 2-R-7H-dibenzo[de,h]quinolin-7-ones .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the methods used for laboratory synthesis can potentially be scaled up for industrial applications, provided that the reaction conditions are optimized for larger-scale production.

Analyse Chemischer Reaktionen

Types of Reactions

Dibenzo[f,h]quinolin-7-ol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form quinone derivatives.

    Reduction: Reduction reactions can convert the quinoline moiety into more saturated derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the aromatic rings.

Common Reagents and Conditions

Common reagents used in these reactions include hydrazine, guanidine, and thiourea. The reactions typically occur under reflux conditions in solvents such as pyridine .

Major Products

The major products formed from these reactions include various substituted dibenzoquinolines and anthraquinone derivatives .

Wirkmechanismus

The mechanism of action of Dibenzo[f,h]quinolin-7-ol involves its interaction with molecular targets such as DNA and enzymes. The compound’s planar structure allows it to intercalate into DNA, disrupting its function and leading to cell toxicity. Additionally, its ability to inhibit cholinesterases and amyloid beta aggregation involves binding to specific active sites on these proteins, thereby preventing their normal function .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Dibenzo[f,h]quinolin-7-ol is unique due to its specific hydroxyl group, which imparts distinct chemical reactivity and biological activity compared to its analogs. This functional group allows for additional hydrogen bonding and interactions with biological targets, enhancing its potential as a therapeutic agent.

Eigenschaften

CAS-Nummer

5328-26-7

Molekularformel

C17H11NO

Molekulargewicht

245.27 g/mol

IUPAC-Name

phenanthro[9,10-b]pyridin-7-ol

InChI

InChI=1S/C17H11NO/c19-11-7-8-13-15-6-3-9-18-17(15)14-5-2-1-4-12(14)16(13)10-11/h1-10,19H

InChI-Schlüssel

VYEUJEAFNLIZNN-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C2C(=C1)C3=C(C=CC(=C3)O)C4=C2N=CC=C4

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.